molecular formula C22H18N4O2S B11774717 N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Cat. No.: B11774717
M. Wt: 402.5 g/mol
InChI Key: ONTBAMIHVOFAOL-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound that features a biphenyl group, a triazole ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by linking the biphenyl, triazole, and hydroxyphenyl groups through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The biphenyl and hydroxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl and hydroxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule

Medicine

The compound could be explored for its therapeutic potential, particularly in the development of new drugs. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-([1,1’-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to biological targets, while the biphenyl and hydroxyphenyl groups may enhance its stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Hydroxyphenyl)acetamide: This compound shares the hydroxyphenylacetamide structure but lacks the biphenyl and triazole groups.

    Biphenyl-2-yl Acetamide: This compound contains the biphenyl and acetamide groups but lacks the triazole and hydroxyphenyl groups.

    Triazole Derivatives: Various triazole derivatives exist, each with different substituents that confer unique properties.

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to its combination of a biphenyl group, a triazole ring, and a hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C22H18N4O2S/c27-19-13-7-5-11-17(19)21-24-22(26-25-21)29-14-20(28)23-18-12-6-4-10-16(18)15-8-2-1-3-9-15/h1-13,27H,14H2,(H,23,28)(H,24,25,26)

InChI Key

ONTBAMIHVOFAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NNC(=N3)C4=CC=CC=C4O

Origin of Product

United States

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